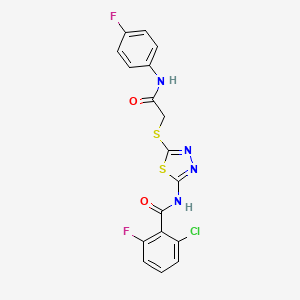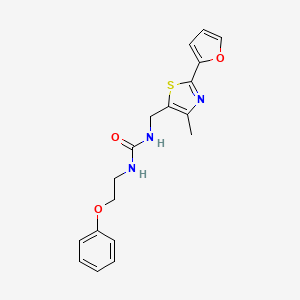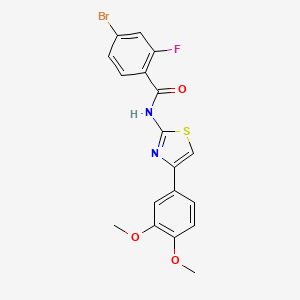
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide exerts its effects through various mechanisms of action. In anti-inflammatory studies, the compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer studies, the compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug delivery studies, the compound has been found to enter cells through endocytosis and release its cargo through lysosomal degradation.
Biochemical and Physiological Effects:
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been found to exhibit various biochemical and physiological effects. In anti-inflammatory studies, the compound has been found to reduce inflammation and oxidative stress in animal models. In anti-cancer studies, the compound has been found to inhibit tumor growth and metastasis in animal models. In drug delivery studies, the compound has been found to enhance the delivery of drugs to cancer cells.
Advantages and Limitations for Lab Experiments
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has several advantages and limitations for lab experiments. One of its advantages is its ability to penetrate cell membranes, making it a potential drug delivery system. Another advantage is its ability to inhibit enzyme activity, making it a potential target for enzyme inhibition studies. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties in animal models and clinical trials. Another direction is to explore its potential as a drug delivery system for various drugs. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its potential applications in various scientific research fields.
Conclusion:
In conclusion, (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide involves the reaction of furan-3-carboxylic acid with 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain the final product.
Scientific Research Applications
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit significant anti-inflammatory and anti-cancer properties. In pharmacology, the compound has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In biochemistry, the compound has been found to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition studies.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(6-5-13-8-10-21-11-13)18-12-17(20)9-7-14-3-1-2-4-15(14)17/h1-6,8,10-11,20H,7,9,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPKVYCSSOFGIJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906248.png)
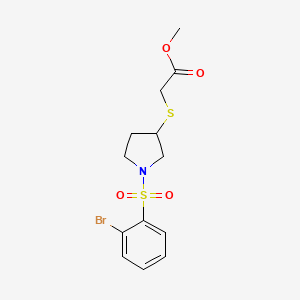
![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)
![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)
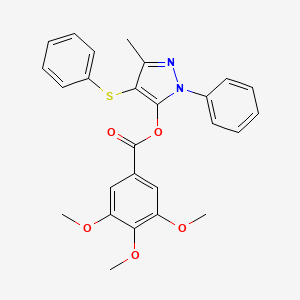
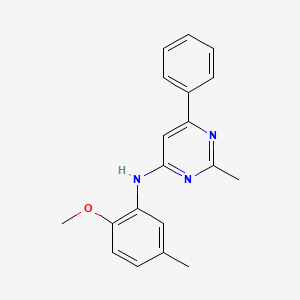
![3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2906263.png)
![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)
